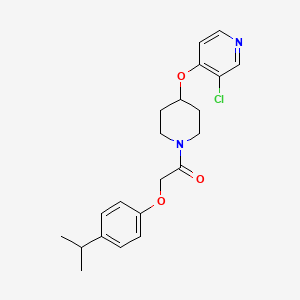

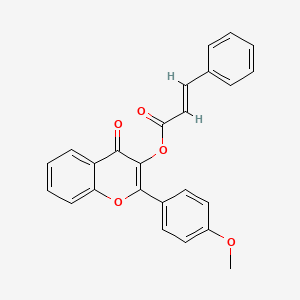

3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Thiazolidine-2,4-diones and their derivatives demonstrate significant antimicrobial and antifungal activities. For instance, 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibit good antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, they display excellent antifungal activity, with certain compounds showing more than 60% inhibition against fungi like Aspergillus niger and A. flavus, outperforming reference drugs in some cases (Prakash et al., 2011). Similarly, other studies have found that compounds with pyridine or piperazine moieties in the thiazolidine-2,4-dione framework possess good to excellent antibacterial and antifungal properties (Mohanty et al., 2015).

Hypoglycemic and Hypolipidemic Activities

Substituted pyridines and purines containing 2,4-thiazolidinedione have been designed and synthesized, showing promising hypoglycemic and hypolipidemic activities in vitro and in vivo. These compounds, particularly 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, were highlighted for further pharmacological studies due to their effects on triglyceride accumulation and potential benefits for diabetic conditions (Kim et al., 2004).

Anticancer Activity

Thiazolidine-2,4-dione derivatives have also shown promise in anticancer research. N-Substituted indole derivatives synthesized from thiazolidine-2,4-dione exhibited significant anticancer activity against MCF-7 human breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Kumar & Sharma, 2022).

Organic Synthesis and Chemical Properties

In addition to biological activities, thiazolidine-2,4-diones play a crucial role in organic synthesis. They have been used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical transformations. For example, the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters showcases the utility of these compounds in synthesizing complex molecular structures (Badr et al., 1981).

Mecanismo De Acción

Target of Action

The compound “3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are known to mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis .

Mode of Action

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, making it a basic building block for creating a protein degrader library .

Biochemical Pathways

The compound’s mode of action suggests that it may be involved in the biochemical pathways related to protein degradation . .

Result of Action

The compound’s action results in the formation of protein degraders . These degraders can target specific proteins for degradation, potentially altering cellular functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of carboxyl linkers in the environment can facilitate the compound’s conjugation via peptide coupling reactions . Additionally, the compound’s physicochemical properties, such as size, charge, and lipophilicity, can be affected by environmental conditions, potentially influencing its pharmacokinetic profile .

Análisis Bioquímico

Biochemical Properties

The compound 3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is known to interact with various enzymes and proteins. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property makes it a valuable tool in the development of protein degrader libraries .

Cellular Effects

The effects of this compound on cells are not fully understood. It is known that thiazolidinedione derivatives, to which this compound belongs, have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is suggested that the compound may have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and activity against current quinolone-resistant bacterial strains .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound allows for rapid conjugation with carboxyl linkers, suggesting that it may have a relatively fast onset of action .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-known. Thiazolidinedione derivatives are known to interact with various enzymes and proteins, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the compound allows for rapid conjugation with carboxyl linkers, suggesting that it may be readily transported and distributed within cells .

Subcellular Localization

The subcellular localization of this compound is not well-known. Given its potential interactions with various enzymes and proteins, it may be localized to various subcellular compartments .

Propiedades

IUPAC Name |

3-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-13(8-11-2-1-5-16-9-11)17-6-3-12(4-7-17)18-14(20)10-22-15(18)21/h1-2,5,9,12H,3-4,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSUDYVGFVBISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2491922.png)

![4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2491928.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2491930.png)

![(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2491932.png)

![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)

![4-({3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2491936.png)